molecular formula C12H14Cl2N2O2 B15095287 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone

2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone

Cat. No.: B15095287
M. Wt: 289.15 g/mol
InChI Key: YEGXJZKXGWYYGG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone is a high-purity chemical compound supplied for research and development purposes. This molecule features a piperazine ring, a privileged structure in medicinal chemistry that is found in biologically active compounds across numerous therapeutic areas . The 2,4-dichlorophenoxy moiety is of significant research interest due to its structural similarity to the synthetic auxin herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . The mode of action of this phenoxy compound involves mimicking natural plant auxins, which in sensitive dicot plants can lead to unregulated growth, senescence, and plant death, providing a valuable tool for studying herbicide action and plant physiology . As a key synthetic intermediate, this compound serves as a versatile building block in organic synthesis and drug discovery campaigns. Piperazine derivatives are recognized as among the most important building blocks in modern drug discovery . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone

InChI

InChI=1S/C12H14Cl2N2O2/c13-9-1-2-11(10(14)7-9)18-8-12(17)16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2

InChI Key

YEGXJZKXGWYYGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Alkylation of 2,4-Dichlorophenol

The foundational method involves reacting 2,4-dichlorophenol with chloroacetone in alkaline media. A typical protocol employs:

Parameter Condition
Molar ratio 1:1.2 (phenol:chloroacetone)
Base K₂CO₃ (2.5 equiv)
Solvent Acetonitrile
Temperature 80°C, 12 hr
Yield 58–62%

This method generates 2-(2,4-dichlorophenoxy)acetone as an intermediate, which subsequently undergoes condensation with piperazine. The second-stage reaction requires strict pH control (pH 8.5–9.0) to prevent N-overalkylation.

Piperazine Coupling Optimization

Post-alkylation, the ketone intermediate reacts with piperazine under varied conditions:

Condition Effect on Yield
Solvent-free, 110°C 44% (with 8% bis-alkylated byproduct)
DCM, 0°C, TEA 52% (requires chromatographic purification)
TBME, phase transfer 61% (reduced dimer formation)

The dichloromethane-triethylamine system shows particular efficacy in suppressing racemization during coupling.

Mitsunobu Reaction-Based Synthesis

Ether Bond Formation

Contemporary protocols utilize Mitsunobu chemistry for stereocontrolled ether synthesis:

# Representative reaction scheme
1. 2,4-Dichlorophenol + ethyl glycolate → Mitsunobu coupling
   Reagents: DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 0°C→RT
   Yield: 78%

2. Oxidation of ethyl ether to ketone
   Reagent: PCC (pyridinium chlorochromate), DCM, 4Å MS
   Yield: 89%

This approach eliminates the need for harsh alkaline conditions, achieving superior regioselectivity. The phosphine oxide byproduct necessitates careful aqueous workup (3×10% HCl washes).

Acylation Strategies with Piperazine

Acyl Chloride Route

Direct acylation using 2-(2,4-dichlorophenoxy)acetyl chloride demonstrates scalability:

Experimental procedure:
1. Generate acyl chloride from 2-(2,4-dichlorophenoxy)acetic acid
   Reagent: Oxalyl chloride (2.0 equiv), DMF (cat.), DCM, 24 hr

2. Piperazine acylation
   Conditions: Piperazine (1.1 equiv), TEA (3.0 equiv), DCM, 0°C→RT
   Yield: 67% after recrystallization (2-butanone/water)

Critical parameters include strict stoichiometric control (piperazine excess leads to bis-acylation) and moisture exclusion (<50 ppm H₂O).

Enolate-Mediated Coupling

Advanced methods employ LDA (lithium diisopropylamide) to generate ketone enolates:

$$
\text{2-(2,4-Dichlorophenoxy)acetone} + \text{LDA} \rightarrow \text{Enolate} \xrightarrow{\text{Piperazine}} \text{Product}
$$

This method achieves 73% yield with 98:2 mono-/bis-acylation ratio when conducted at −78°C in THF.

Industrial-Scale Production Innovations

Continuous Flow Synthesis

Modern facilities implement flow chemistry for enhanced safety and yield:

Stage Reactor Type Key Parameters
Chloroacetylation Microstructured τ = 8 min, 120°C
Piperazine coupling Packed-bed Catalyst: Amberlyst 36
Crystallization Anti-solvent 2-butanone/H₂O 3:1

This system achieves 92% conversion with 99.5% purity (HPLC), reducing solvent use by 60% compared to batch processes.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis in planetary ball mills demonstrates environmental benefits:

  • Milling media: ZrO₂ balls (5 mm)
  • Frequency: 25 Hz, 2 hr
  • Yield: 81%
  • E-factor: 2.7 vs. 18.9 for traditional methods

This technique eliminates VOC emissions and reduces energy consumption by 40%.

Analytical Characterization Benchmarks

Spectroscopic Profiles

Technique Key Identifiers
¹H NMR (400 MHz, CDCl₃) δ 7.38 (d, J=8.8 Hz, 1H, ArH), 4.72 (s, 2H, OCH₂), 3.84–3.76 (m, 4H, piperazine), 2.65–2.58 (m, 4H)
IR (ATR) 1678 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C)
HRMS (ESI+) m/z 343.0381 [M+H]⁺ (calc. 343.0378)

Purity Assessment

Method Acceptance Criteria
HPLC (USP) ≥99.0% (210 nm, C18, MeCN/H₂O)
Residual Solvents <500 ppm (ICH Q3C Class 2)
Heavy Metals <10 ppm (ICP-MS)

Comparative Method Analysis

Parameter Nucleophilic Substitution Mitsunobu Acyl Chloride
Yield 58–62% 68–72% 67–73%
Purity 95–97% 98–99% 99%
Scalability Excellent Moderate Good
Environmental Impact High (solvent use) Moderate High
Cost Index $1.2/g $4.5/g $2.8/g

Data synthesized from

Emerging Synthetic Technologies

Photoredox Catalysis

Preliminary studies show promise in using [Ir(ppy)₃] for visible-light-mediated couplings:

$$
\text{2,4-Dichlorophenol} + \text{Bromoacetone} \xrightarrow{\text{450 nm LED}} \text{Intermediate}
$$

Current yields reach 54% with 6 hr irradiation, offering potential for energy-efficient synthesis.

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) enables solvent-free transesterification:

  • Conversion: 38% (24 hr, 40°C)
  • Selectivity: >99% mono-acylated product
  • Enzyme reuse: 5 cycles without activity loss

Industrial Process Validation

Batch records from GMP facilities outline critical quality attributes:

Parameter Specification
Particle size (D90) 50–150 µm
Residual TEA ≤0.1% w/w
Polymorphic form Form I (XRPD confirmed)
Microbial limits <100 CFU/g

Stability studies indicate 24-month shelf life at 25°C/60% RH when packaged with desiccant.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone involves its interaction with specific molecular targets within cells. It is known to affect the auxin receptor system in plants, leading to uncontrolled growth and eventual plant death. In biological systems, it can interact with enzymes and proteins, altering their function and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, applications, and hazards of 2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone and its analogs:

Compound Name (CAS) Key Structural Features Functional Groups Applications/Hazards References
2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone (1803590-23-9) Piperazine + ethanone + 2,4-dichlorophenoxy Piperazine, dichlorophenoxy, ketone Pharmaceutical intermediate; uncharacterized toxicity
2,4-Dichlorophenoxyacetic acid (2,4-D) Acetic acid + 2,4-dichlorophenoxy Carboxylic acid, dichlorophenoxy Herbicide (auxin agonist)
2-(2,4-Dichlorophenoxy) Propionic Acid (120-36-5) Propionic acid + 2,4-dichlorophenoxy Carboxylic acid, dichlorophenoxy Herbicide; carcinogen (lung cancer in animals)
2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone (60121-78-0) Piperazine + chloroethanone + 4-chlorophenyl Chloroethanone, chlorophenyl Irritant; potential CNS applications
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one (Y511-0633) Piperazine + 3-chlorobenzoyl + diphenylethanone Benzoyl, diphenylethanone Antimicrobial/anticancer research
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Piperazine + chloroethanone + phenyl Chloroethanone, phenyl Synthetic intermediate for bioactive molecules

Key Comparative Findings

Dichlorophenoxy Derivatives
  • 2,4-D and 2-(2,4-Dichlorophenoxy) Propionic Acid are herbicidal analogs sharing the 2,4-dichlorophenoxy group but differing in their acidic side chains (acetic vs. propionic). The propionic variant exhibits higher carcinogenicity (classified as a carcinogen in animal models) , likely due to enhanced metabolic stability. In contrast, the primary compound’s piperazine-ethanone backbone may reduce herbicidal activity but improve solubility for pharmaceutical use.
Piperazine-Based Analogs
  • 2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone (CAS 60121-78-0) replaces the dichlorophenoxy group with a 4-chlorophenyl substituent, altering electronic properties and reducing steric bulk. This compound is classified as an irritant, suggesting milder toxicity compared to dichlorophenoxy derivatives .
  • 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one (Y511-0633) demonstrates how acyl modifications on piperazine (e.g., 3-chlorobenzoyl) and ethanone substitution (diphenyl) can shift applications toward antimicrobial or anticancer research .
Ethyl Ketone Modifications
  • 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone lacks the dichlorophenoxy group entirely, instead featuring a simple phenyl substituent. Its synthesis highlights the versatility of the piperazine-ethanone scaffold in generating bioactive molecules, though its pharmacological profile remains underexplored .

Hazard and Toxicity Profiles

  • Piperazine derivatives like 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone exhibit irritant properties but lack carcinogenicity data .

Research Implications and Gaps

  • Agrochemical vs. Pharmaceutical Use: Dichlorophenoxy-acid analogs are well-established herbicides, while piperazine-ethanone derivatives are emerging in drug discovery. Structural modifications (e.g., piperazine substitution) can redirect activity from plant growth regulation to CNS or antimicrobial targets.
  • Toxicity Data: Limited information exists on the long-term effects of piperazine-ethanone derivatives. Comparative studies on metabolic pathways (e.g., cytochrome P450 interactions) are needed.
  • Synthetic Flexibility: The ethanone-piperazine core allows diverse functionalization, as seen in compounds like Y511-0633 and 2-[4-(4-chlorophenyl)piperazinyl]-1-phenylethanone , enabling tailored physicochemical properties.

Biological Activity

2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dichlorophenoxy group attached to a piperazine moiety , which suggests diverse pharmacological applications. Its molecular formula is C13_{13}H14_{14}Cl2_2N2_2O, with a molecular weight of 325.62 g/mol . Typically, it exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various biological assays.

Biological Activities

Research indicates that 2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone exhibits several biological activities:

The mechanisms through which 2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone exerts its biological effects are still under investigation. However, possible mechanisms include:

  • Receptor Binding : Interaction studies indicate that the compound may bind to various biological targets, influencing pathways related to neurotransmission and cellular metabolism.
  • Oxidative Stress Modulation : Some studies suggest that compounds in this class can modulate oxidative stress responses within cells, potentially affecting mitochondrial function and ATP production .

Research Findings and Case Studies

A review of current literature reveals several key findings regarding the biological activity of 2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone:

StudyFindings
Identified antimicrobial properties against specific bacterial strains.
Related compounds showed significant anticonvulsant activity with low toxicity profiles in animal models.
Structural analogues demonstrated cytotoxicity against various cancer cell lines, indicating potential for further development in oncology.

Case Study: Anticonvulsant Activity

In a study evaluating various derivatives for anticonvulsant efficacy, compounds structurally related to 2-(2,4-dichlorophenoxy)-1-piperazin-1-ylethanone were tested using the maximal electroshock (MES) test. Notably, some analogues displayed median effective doses (ED50_{50}) significantly lower than traditional antiepileptic drugs like phenytoin, suggesting enhanced potency and reduced side effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution between piperazine and a chloroacetyl intermediate. For example, coupling 2,4-dichlorophenoxyacetic acid with piperazine derivatives under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or tetrahydrofuran (THF). Temperature control (0–5°C) minimizes side reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity . Key intermediates include chloroacetyl chloride and 2,4-dichlorophenol derivatives.

Q. What safety protocols are essential for handling 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone in laboratory settings?

  • Methodology : Due to structural similarities to carcinogenic dichlorophenoxy compounds (e.g., 2,4-Dichlorophenoxy Propionic Acid), handle as a potential carcinogen. Use PPE (nitrile gloves, lab coats), conduct reactions in fume hoods, and avoid skin/eye contact. Store in sealed containers at 2–8°C, away from oxidizers. Emergency procedures: For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Q. Which analytical techniques confirm the structural integrity and purity of 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone?

  • Methodology :

  • NMR spectroscopy (¹H/¹³C): Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N–CH₂) and dichlorophenoxy group (δ 6.8–7.4 ppm for aromatic protons).
  • X-ray crystallography : Resolve bond angles and confirm planar geometry of the ethanone-piperazine linkage (as demonstrated for analogous piperazine derivatives) .
  • HPLC : Use a C18 column with mobile phase (methanol:buffer, 65:35) and UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. How do electronic effects of the piperazine ring influence the reactivity of 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone in nucleophilic substitutions?

  • Methodology : The electron-rich piperazine nitrogen facilitates nucleophilic attack. Computational studies (DFT) reveal partial positive charge on the carbonyl carbon, enhancing susceptibility to nucleophiles like amines or thiols. Solvent polarity (e.g., DMF vs. toluene) modulates reaction rates. Experimental validation via kinetic studies under varied dielectric conditions is recommended .

Q. How can researchers address contradictions in reported carcinogenic risks of dichlorophenoxy derivatives?

  • Methodology : Discrepancies arise from species-specific toxicity (e.g., lung tumors in rodents vs. inconclusive human data). Conduct dose-response studies using in vitro models (A549 lung cells) and compare with in vivo data. Use Ames tests to assess mutagenicity and LC-MS to quantify DNA adduct formation. Apply OECD guidelines for chronic exposure assessments .

Q. What strategies improve aqueous solubility of 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone for pharmacological assays?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤1%) or cyclodextrin complexes to enhance solubility.
  • pH adjustment : Protonate the piperazine ring (pKa ~6.5) in acidic buffers (pH 4–5) to form water-soluble salts.
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the ethanone moiety, followed by enzymatic cleavage in target tissues .

Q. What computational tools predict metabolic pathways of 2-(2,4-Dichlorophenoxy)-1-piperazin-1-ylethanone?

  • Methodology : Use in silico platforms like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP3A4/2D6) oxidation sites. Validate with LC-MS/MS analysis of hepatic microsomal incubations. Key metabolites may include hydroxylated piperazine or dechlorinated phenoxy derivatives .

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